molecular formula C18H38O2 B156470 1,18-Octadecanediol CAS No. 3155-43-9

1,18-Octadecanediol

Cat. No. B156470
CAS RN: 3155-43-9
M. Wt: 286.5 g/mol
InChI Key: LUUFSCNUZAYHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,18-Octadecanediol is a long-chain diol that has been isolated from natural sources such as Spanish broom (Spartium junceum L.). It is a compound that is retained tenaciously by adsorbents during chromatographic separation and can be purified using hot ethanol extraction. The compound has a melting point of 99°C and its molecular formula is C18H38O2. It has been synthesized by the reduction of diethyl octadecan-1:18-dioate with lithium aluminium hydride, and its identity has been confirmed through comparison with the natural diol and by oxidation to octadecan-1:18-dioic acid .

Synthesis Analysis

The synthesis of 1,18-Octadecanediol involves the reduction of diethyl octadecan-1:18-dioate using lithium aluminium hydride. This method has been used to confirm the structure of the naturally occurring diol by comparing the synthetic version with the natural one. The synthesis process is indicative of the compound's stability and reactivity, which is further confirmed by its ability to be oxidized to octadecan-1:18-dioic acid .

Molecular Structure Analysis

The molecular structure of 1,18-Octadecanediol, as determined by its synthesis and subsequent analysis, consists of a long hydrocarbon chain with hydroxyl groups at each end. This structure is confirmed by the compound's physical properties, such as its melting point, and by spectroscopic methods. The presence of two hydroxyl groups makes it a versatile molecule for further chemical reactions .

Chemical Reactions Analysis

1,18-Octadecanediol can undergo various chemical reactions due to the presence of its hydroxyl groups. For instance, its oxidation with chromic acid to form octadecan-1:18-dioic acid demonstrates its reactivity. Additionally, it can be used to synthesize other compounds, such as copolyesters, by polyaddition with dicarboxylic acid, indicating its potential in polymer chemistry .

Physical and Chemical Properties Analysis

The physical properties of 1,18-Octadecanediol, such as its melting point of 99°C, reflect its molecular structure. Its chemical properties, including reactivity towards oxidation and utility in synthesizing copolyesters, suggest that it has significant potential in materials science. The copolyesters derived from it exhibit a range of tensile strengths and elongations at break, as well as enhanced biodegradability, which is evaluated through enzymatic hydrolysis and soil burial tests .

Scientific Research Applications

Mercury Detection

  • Application : 1-Octadecanethiol, a compound related to 1,18-Octadecanediol, has been used to modify graphene surfaces. This modification enhances graphene's ability to detect heavy metals like mercury in environmental samples.
  • Source : Zhang, Tao et al. (2010). "Self-assembled 1-octadecanethiol monolayers on graphene for mercury detection." Nano letters. Consensus Paper Details.

Biobased Polyesters

  • Application : 1,18-Octadecanediol has been utilized in the synthesis of biobased polyesters. These polyesters have been created using omega-carboxy fatty acid monomers, showing potential for sustainable material production.
  • Source : Yang, Yixin et al. (2010). "Two-step biocatalytic route to biobased functional polyesters from omega-carboxy fatty acids and diols." Biomacromolecules. Consensus Paper Details.

Chemical Synthesis

  • Application : The synthesis of 1,18-Octadecanediol and related compounds has significant implications in chemical research, facilitating the study of various organic reactions and molecular structures.
  • Source : Ahmad, M. et al. (1980). "Reaction of Hydrogen Bromide with Long Chain 1,2‐Diols." Fett-lipid. Consensus Paper Details.

Interaction with Nanoporous Materials

  • Application : Studies have explored how molecules like octadecanethiol interact with nanoporous materials, offering insights into surface chemistry and material science applications.
  • Source : Bisio, F. et al. (2011). "Interaction of alkanethiols with nanoporous cluster-assembled Au films." Langmuir. Consensus Paper Details.

Biosensors and Analytical Chemistry

  • Application : Octadecanethiol-based self-assembled monolayers have been used in developing biosensors, particularly for detecting substances like cholesterol using surface plasmon resonance techniques.
  • Source : Arya, S. et al. (2006). "Application of octadecanethiol self-assembled monolayer to cholesterol biosensor based on surface plasmon resonance technique." Talanta. Consensus Paper Details.

Energy Storage

  • Application : 1,18-Octadecanediol and similar compounds are involved in research for thermal energy storage, particularly in the development of microencapsulated phase change materials.
  • Source : Tang, Xiaofen et al. (2014). "Fabrication and characterization of microencapsulated phase change material with low supercooling for thermal energy storage." Energy. Consensus Paper Details.

Safety And Hazards

When handling 1,18-Octadecanediol, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

octadecane-1,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUFSCNUZAYHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCO)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334385
Record name 1,18-Octadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,18-Octadecanediol

CAS RN

3155-43-9
Record name 1,18-Octadecanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,18-Octadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,18-OCTADECANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST454BM3B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,18-Octadecanediol
Reactant of Route 2
1,18-Octadecanediol
Reactant of Route 3
Reactant of Route 3
1,18-Octadecanediol
Reactant of Route 4
1,18-Octadecanediol
Reactant of Route 5
Reactant of Route 5
1,18-Octadecanediol
Reactant of Route 6
Reactant of Route 6
1,18-Octadecanediol

Citations

For This Compound
68
Citations
PJ Roumanet, N Jarroux, L Goujard… - ACS Sustainable …, 2020 - ACS Publications
A new family of bio-based linear polyesters from oleic acid was developed by a bulk polymerization process. First, efficient chemical pathways were selected to synthesize three …
Number of citations: 11 pubs.acs.org
N Nakamura, R Watanabe - Acta Crystallographica Section E …, 2001 - scripts.iucr.org
The skeleton of the title molecule, C18H38O2, is all-trans and the molecules aggregate to form a layer structure along the c axis as in a smectic C liquid crystal. The inclination angle of …
Number of citations: 11 scripts.iucr.org
TJ Logan - The Journal of Organic Chemistry, 1961 - ACS Publications
The effects of chain length and hydroxyl substituents on the extent and direction of boron migration along a hydrocarbon chain were studied by thermal isomerization, oxidation, and …
Number of citations: 18 pubs.acs.org
R Iwaura, T Iizawa, H Minamikawa… - Small, 2010 - Wiley Online Library
The synthesis of 1,18‐nucleotide‐appended bolaamphiphiles (1, 2, 4, and 6) is reported, in which a 3′‐phosphorylated guanidine, adenosine, thymidine, or cytidine is connected to …
Number of citations: 23 onlinelibrary.wiley.com
Y Hitora, K Takada, S Matsunaga - Tetrahedron, 2013 - Elsevier
Absolute configuration of miyakosyne A at its isolated branched methyl stereogenic center has been studied by chemical degradation in combination with esterification with the Ohrui's …
Number of citations: 12 www.sciencedirect.com
FLM Pattison, WC Howell, AJ McNamara… - The Journal of …, 1956 - ACS Publications
F (CH2)„COOE, has been reported; 4· 5 those esters the acid moieties of which contain an even number of carbon atoms are toxic, whereas the odd-num-bered members are innocuous…
Number of citations: 72 pubs.acs.org
T Lucas, HJ Schäfer - European Journal of Lipid Science and …, 2014 - Wiley Online Library
Unsaturated FAMEs can be modified to higher value compounds by hydroboration of the double bond. The added boron atom can be replaced in a subsequent oxidation by a hydroxy …
Number of citations: 8 onlinelibrary.wiley.com
M Hato, H Minamikawa, K Okamoto… - Journal of colloid and …, 1993 - Elsevier
A series of bipolar surfactants, ω-hydroxyalkyldimethyloctadecylammonium bromide {HADMOA(n); ω-hydroxyalkyl chain length n = 10, 12, 14, 16, 18, 20} were synthesized and the …
Number of citations: 24 www.sciencedirect.com
RD Gilbert, AM Johnson, RA Dean - Physiological and Molecular Plant …, 1996 - Elsevier
Magnaporthe grisea,the causative agent of rice blast disease, penetrates the host cuticle directly by way of a highly melanized attachment cell called an appressorium. The signals …
Number of citations: 327 www.sciencedirect.com
NL Drake, HW Carhart, R Mozingo - Journal of the American …, 1941 - ACS Publications
Work in this Laboratory on material isolable from cork2 has led to a re-examination of the structure ofphellonic acid, one of the saponification products of that portion of cork which is not …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.